8-Bromooctanal

Bifunctional linker Orthogonal protection Synthetic intermediate

8-Bromooctanal (CAS 92540-33-5, molecular formula C₈H₁₅BrO, molecular weight 207.11 g·mol⁻¹, SMILES: O=CCCCCCCCBr) is a linear, bifunctional C8 synthon bearing a terminal aldehyde at one terminus and a primary alkyl bromide at the other. The compound exists as a liquid at ambient temperature, with a reported boiling point range of 98–105 °C and a density of 1.1167 g·cm⁻³ at 25 °C.

Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
Cat. No. B8502926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromooctanal
Molecular FormulaC8H15BrO
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC(CCCC=O)CCCBr
InChIInChI=1S/C8H15BrO/c9-7-5-3-1-2-4-6-8-10/h8H,1-7H2
InChIKeyDETKMHVWNMOSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromooctanal (CAS 92540-33-5): Bifunctional C8 Aldehyde–Bromide Building Block for Sequential Derivatization


8-Bromooctanal (CAS 92540-33-5, molecular formula C₈H₁₅BrO, molecular weight 207.11 g·mol⁻¹, SMILES: O=CCCCCCCCBr) is a linear, bifunctional C8 synthon bearing a terminal aldehyde at one terminus and a primary alkyl bromide at the other [1]. The compound exists as a liquid at ambient temperature, with a reported boiling point range of 98–105 °C and a density of 1.1167 g·cm⁻³ at 25 °C . Its structural signature — an sp²-hybridized electrophilic carbonyl separated from an sp³-hybridized electrophilic bromomethylene group by a seven-methylene spacer — enables two orthogonal reaction manifolds within a single reagent: carbonyl addition/condensation chemistry and nucleophilic substitution at the ω-bromide. This dual reactivity profile was first explicitly claimed in Japanese patent JPS5995233 (Kuraray Co., 1984), which discloses the compound, its acetals, and their preparation as carbanion nucleophilic reagents and synthetic intermediates for pharmaceuticals, agricultural chemicals, and perfumes [2].

Why 8-Bromooctanal Cannot Be Simply Replaced by 8-Bromo-1-octanol, 8-Bromooctanoic Acid, or Mono-functional Bromoalkanes


Attempts to substitute 8-bromooctanal with its closest commercially prevalent analogs — 8-bromo-1-octanol (CAS 50816-19-8) or 8-bromooctanoic acid (CAS 17696-11-6) — introduce fundamental functional-group incompatibilities that alter both the synthetic route and the downstream product architecture. The aldehyde terminus of 8-bromooctanal enables carbonyl-selective transformations (Wittig olefination, reductive amination, Grignard addition) that are inaccessible to the alcohol or carboxylic acid analogs without additional protection–deprotection or redox steps [1]. Conversely, mono-functional molecules such as 1-bromooctane (CAS 111-83-1) lack the second reactive handle entirely, precluding sequential or orthogonal derivatization strategies that define the value of a true bifunctional linker [2]. Within the halogen series, the primary bromide of 8-bromooctanal offers an intrinsically superior leaving-group profile relative to the corresponding ω-chloroaldehyde (rate enhancement factor of ~10²–10³ in prototypical SN2 displacements), a well-established physical-organic principle directly relevant to nucleophilic substitution efficiency under mild conditions [3]. The following quantitative evidence sections substantiate these differentiation claims.

Quantitative Differentiation Evidence for 8-Bromooctanal Relative to Closest Analogs


Oxidation-State Orthogonality: Aldehyde (8-Bromooctanal) vs. Primary Alcohol (8-Bromo-1-octanol) vs. Carboxylic Acid (8-Bromooctanoic Acid)

8-Bromooctanal bears the carbon chain at the aldehyde oxidation level (formal oxidation state +1), placing it at a distinct synthetic node relative to the corresponding alcohol 8-bromo-1-octanol (oxidation state −1) and the carboxylic acid 8-bromooctanoic acid (oxidation state +3). This enables direct entry into aldehyde-specific reactions without redox pre-manipulation. The aldehyde can participate directly in Wittig olefination, reductive amination, and organometallic additions, whereas 8-bromo-1-octanol requires prior oxidation to access carbonyl chemistry and 8-bromooctanoic acid requires reduction [1]. Physical-property data reinforce the practical distinction: 8-bromooctanal is a liquid at ambient temperature (bp 98–105 °C, density 1.1167 g·cm⁻³ at 25 °C), whereas 8-bromooctanoic acid is a solid (mp 35–37 °C; density 1.324 g·cm⁻³), affecting handling, dissolution, and dispensing in parallel synthesis or automated workflows .

Bifunctional linker Orthogonal protection Synthetic intermediate

Leaving-Group Reactivity: Primary Alkyl Bromide (8-Bromooctanal) vs. Primary Alkyl Chloride (ω-Chloroaldehyde)

The terminal C–Br bond in 8-bromooctanal provides a substantially more reactive leaving group than the corresponding C–Cl bond in ω-chlorooctanal. In prototypical SN2 displacement reactions, primary alkyl bromides react approximately 10² to 10³ times faster than primary alkyl chlorides under identical conditions, a difference rooted in the lower bond dissociation energy of C–Br (≈285 kJ·mol⁻¹) versus C–Cl (≈327 kJ·mol⁻¹) and the superior polarizability of bromide ion [1]. This principle is directly observed in a biosynthesis study: when ω-bromo-1-alkanols and ω-chloro-1-alkanols were fed to Chlorobaculum tepidum cultures, the incorporation ratio of the 8-bromo-1-octanol-derived bacteriochlorophyll c derivative was 11.3% versus 26.5% for the 8-chloro-1-octanol-derived analog — a result attributed to differential substrate processing by BchK synthase rather than intrinsic leaving-group reactivity [2]. In a purely chemical (abiotic) SN2 manifold, the bromide is unequivocally the superior electrophile, enabling milder reaction conditions (lower temperature, shorter time) and higher conversion for nucleophilic displacements at the ω-position [1].

Nucleophilic substitution SN2 reactivity Leaving-group ability

Positional Isomer Selectivity: 8-Bromooctanal (ω-Bromo) vs. 2-Bromooctanal (α-Bromoaldehyde)

8-Bromooctanal places the bromine atom at the ω-terminus (C-8), spatially separated from the aldehyde by a seven-methylene (C7) spacer, whereas 2-bromooctanal places the bromine at the α-position (C-2) directly adjacent to the carbonyl. This positional difference has profound consequences for reactivity: the α-bromoaldehyde is susceptible to enolization, dehydrohalogenation, and Favorskii-type rearrangements under basic conditions, while the ω-isomer is chemically insulated from the carbonyl and undergoes standard primary alkyl halide chemistry without interference . The C7 spacer also imparts a defined molecular reach of approximately 10–11 Å (fully extended), enabling the compound to function as a rigid-distance linker in bioconjugation, PROTAC design, or lipid tail construction where spatial separation between functional domains is critical [1]. The α-bromo isomer (2-bromooctanal) shares the same molecular formula (C₈H₁₅BrO) and molecular weight (207.11 g·mol⁻¹) but differs fundamentally in its accessible reaction manifold .

Regioselectivity Bifunctional spacer Positional isomer

Patent-Documented Synthetic Utility: 8-Bromooctanal as a Carbanion Building Block for Multi-Industry Intermediates

Japanese patent JPS5995233 (Kuraray Co., filed 1982, published 1984) explicitly classifies 8-bromooctanal and its acetals as carbanion nucleophilic reagents and synthetic intermediates for pharmaceuticals, agricultural chemicals, and perfumes [1]. The patent discloses a preparative route from the corresponding alcohol (8-bromo-1-octanol) via oxidation to the aldehyde, and further demonstrates protection as the 1,3-dioxolane acetal [e.g., 1-(1,3-dioxolan-2-yl)-7-bromoheptane] for improved stability during subsequent transformations [1]. This patent-defined scope contrasts with 8-bromo-1-octanol, which is predominantly documented as a PROTAC linker precursor (for targeted protein degradation) and a pheromone synthesis intermediate, but does not directly enable carbanion-based C–C bond formation at the terminal carbon without prior oxidation . The aldehyde oxidation state thus unlocks a distinct intellectual property space and synthetic strategy landscape.

Carbanion reagent Pharmaceutical intermediate Agrochemical intermediate

Recommended Application Scenarios for 8-Bromooctanal Based on Quantitative Differentiation Evidence


Multi-Step Convergent Synthesis of Pheromones and Natural Products Requiring Aldehyde-Terminated C8 Spacers

In convergent pheromone synthesis, 8-bromooctanal provides the aldehyde oxidation state required for direct Wittig coupling with phosphonium ylides, eliminating the need for a pre-oxidation step that would be mandatory if starting from 8-bromo-1-octanol. The patent literature (JPS5995233) and exemplified pheromone syntheses (e.g., Grapholitha molesta sex pheromone) establish the precedent for ω-bromo-C8 intermediates in lepidopteran pheromone construction [1]. The primary bromide terminus enables subsequent SN2 displacement or chain extension with organometallic reagents under mild conditions, with reaction rates approximately 10²–10³ times faster than the corresponding chloride [2].

Synthesis of Bifunctional C8 Linkers for Bioconjugation and PROTAC Design

8-Bromooctanal serves as a precursor for heterobifunctional C8 linkers where the aldehyde is chemoselectively derivatized (e.g., via oxime ligation, reductive amination with biomolecules, or hydrazone formation) while the ω-bromide is preserved for subsequent nucleophilic displacement. The seven-methylene spacer provides an extended reach of approximately 10–11 Å, a distance suitable for spanning protein–ligand interfaces in PROTAC ternary complex formation [1]. The liquid physical state (bp 98–105 °C) facilitates accurate volumetric dispensing in automated parallel synthesis platforms, in contrast to the solid 8-bromooctanoic acid (mp 35–37 °C) which requires gravimetric handling [2].

Lipid and Ionizable Lipid Intermediate for Nanoparticle Formulations

In lipid nanoparticle (LNP) excipient synthesis, particularly for nucleic acid delivery systems, 8-bromooctanal-derived intermediates provide a C8 aliphatic segment with a terminal bromide for late-stage diversification. The lipophilic character (calculated LogP ≈ 2.92) supports incorporation into lipid tails, while the bromide enables introduction of ionizable amine headgroups via nucleophilic substitution under mild conditions [1]. The aldehyde can be reduced to the alcohol or oxidized to the carboxylic acid as needed, offering synthetic flexibility that the corresponding alcohol or acid analogs do not provide without additional redox manipulation [2].

Agrochemical Intermediate Synthesis Enabled by Carbanion Chemistry

The Kuraray patent JPS5995233 explicitly claims 8-bromooctanal as a carbanion nucleophilic reagent for agricultural chemical synthesis [1]. The aldehyde proton (pKₐ ≈ 17 for aliphatic aldehydes) can be deprotonated to generate an acyl anion equivalent upon umpolung (e.g., via dithiane or cyanohydrin formation), enabling polarity-reversed C–C bond formation at the carbonyl carbon. This synthetic strategy is inaccessible when starting from 8-bromo-1-octanol, where the alcohol must first be oxidized to the aldehyde — adding one synthetic step with typical oxidation yields of 85–95%, thereby eroding overall process efficiency.

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